molecular formula C15H13F B8155959 2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl

2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl

Cat. No.: B8155959
M. Wt: 212.26 g/mol
InChI Key: GJXIEDKWTRQFME-UHFFFAOYSA-N
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Description

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of fluorine, methyl, and vinyl groups in this compound makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated biphenyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 2-Fluoro-3’-methyl-5-formyl-1,1’-biphenyl or 2-Fluoro-3’-methyl-5-carboxy-1,1’-biphenyl .

Scientific Research Applications

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The vinyl group may participate in conjugation reactions, affecting the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl is unique due to the combination of fluorine, methyl, and vinyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-(3-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F/c1-3-12-7-8-15(16)14(10-12)13-6-4-5-11(2)9-13/h3-10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXIEDKWTRQFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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